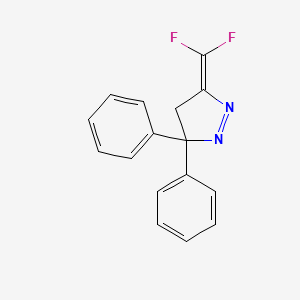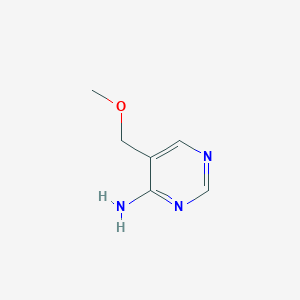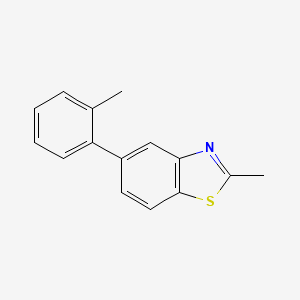![molecular formula C18H11NS2 B14136292 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its fused ring system, which includes benzene, thiophene, and pyrrole rings. The presence of these rings contributes to its stability and reactivity, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the fusion of π-sufficient heteroaryl moieties has been an effective strategy for achieving the desired structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different properties.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole involves its interaction with specific molecular targets. The compound’s fused ring system allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The molecular pathways involved may include signal transduction and enzyme inhibition, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: Known for its electron-deficient properties and high triplet energy materials.
Thieno[3,2-b]thiophene: Used in electrochromic polymers and known for its conjugated structure.
Benzo[4,5]thieno[3,2-b]benzofuran: Exhibits high mobility and luminescent properties.
Uniqueness
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole stands out due to its unique combination of benzene, thiophene, and pyrrole rings, which contribute to its stability and reactivity
Propriétés
Formule moléculaire |
C18H11NS2 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
15-phenyl-8,12-dithia-15-azatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,10,13-hexaene |
InChI |
InChI=1S/C18H11NS2/c1-2-6-12(7-3-1)19-15-11-20-10-14(15)18-17(19)13-8-4-5-9-16(13)21-18/h1-11H |
Clé InChI |
MUZSQDOWIQDACQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CSC=C3C4=C2C5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)






![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)

